molecular formula C17H17N3O3 B13012944 Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13012944
M. Wt: 311.33 g/mol
InChI Key: QDCRIQBGIMDTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.

    Introduction of the benzyloxy group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with benzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Biological Activity

Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its inhibitory effects on certain kinases involved in cancer pathways. This article will explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}N3_{3}O3_{3}, with a molecular weight of 270.27 g/mol. The compound features a pyrazolo ring fused to a pyrimidine structure, characterized by an ethyl ester and a benzyloxy substituent at specific positions.

Structural Comparison

Compound NameMolecular FormulaUnique Features
This compoundC15_{15}H16_{16}N3_{3}O3_{3}Contains benzyloxy group
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateC14_{14}H14_{14}N3_{3}O2_{2}Lacks the benzyloxy group
Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateC14_{14}H13_{13}ClN2_{2}O2_{2}Contains chlorine instead of benzyloxy

The unique substitution pattern in this compound enhances its biological activity compared to similar compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It selectively inhibits various kinases that play critical roles in tumor growth and progression. In vitro assays have demonstrated its ability to modulate signaling pathways essential for cell proliferation and survival.

The compound's mechanism involves interference with cellular signaling pathways that are crucial for cancer cell survival. Specifically, it has been shown to inhibit:

  • BRAF(V600E) : A mutation commonly found in melanoma.
  • EGFR : Epidermal growth factor receptor involved in the proliferation of various cancers.
  • Aurora-A kinase : A key regulator of mitosis.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For instance:

  • Synthesis : The compound can be synthesized through multi-step organic synthesis techniques involving the reaction of benzylic alcohol with ethyl bromoacetate and subsequent steps leading to the formation of the pyrazolo-pyrimidine core .
  • In vitro Studies : Various studies have reported IC50 values for kinase inhibition ranging from low micromolar concentrations (e.g., IC50 = 0.47 µM for PI3Kδ inhibition) .
  • Synergistic Effects : Some derivatives have shown synergistic effects when combined with established chemotherapeutics like doxorubicin, enhancing their efficacy against resistant cancer cell lines .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • A study reported that derivatives containing halogen substituents exhibited enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a structure-activity relationship that favors certain modifications for increased potency .
  • Another investigation into the anti-inflammatory properties revealed significant inhibition of TNF-alpha production in macrophages treated with this compound, suggesting potential applications in inflammatory diseases .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl 7-methyl-2-phenylmethoxypyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17N3O3/c1-3-22-17(21)14-10-18-15-9-16(19-20(15)12(14)2)23-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI Key

QDCRIQBGIMDTGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)OCC3=CC=CC=C3)N=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.